The compound's systematic IUPAC name is 1-chloro-1-(hydroxyimino)propan-2-one, reflecting its ketone backbone and substituted oxime group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5471-68-1 | |
| Molecular Formula | C₃H₅ClNO₂ | |
| Molecular Weight | 136.53 g/mol | |
| SMILES | O=C(C(Cl)=NO)C | |
| Alternative Names | Chloroacetone oxime; 2-Propanone, 1-chloro-, oxime |
The compound's structural features include a carbonyl group at position 2, a chlorine atom at position 1, and a hydroxyimino group (=N–OH) at position 1, creating a bifunctional electrophilic center.
The synthesis of oximes dates to 1873 with Lossen and Schigerdecker's work on formamidoxime. However, 1-chloro-1-(hydroxyimino)-2-propanone emerged as a distinct entity in the mid-20th century alongside advances in halogenated ketone chemistry. Early synthetic routes involved:
Modern improvements employ microwave-assisted oximation (reducing reaction times to <10 minutes) and solvent-free conditions using silica gel catalysts. Industrial-scale production remains limited due to challenges in stabilizing the reactive oxime-chloro moiety.
This compound belongs to the ketoxime subclass, distinguished by:
Comparatively, non-halogenated oximes (e.g., acetone oxime) lack the chlorine-induced polarization, reducing their utility in cross-coupling reactions.
While not FDA-approved, structural analogs demonstrate:
| Application | Example Reaction/Use | Reference |
|---|---|---|
| Isoxazoline Synthesis | Cycloaddition with alkenes | |
| Ligand Design | Coordination with transition metals | |
| Bioconjugation | Oxime ligation for drug delivery |
1-Chloro-1-(hydroxyimino)-2-propanone is an organochlorine oxime compound with the molecular formula C₃H₄ClNO₂ and a molecular weight of 121.52 g/mol . The compound is registered under Chemical Abstracts Service number 5471-68-1 and bears the International Union of Pure and Applied Chemistry name (1E)-N-hydroxy-2-oxopropanimidoyl chloride [13]. The molecular structure features a unique combination of functional groups that significantly influence its chemical behavior and physical properties.
The core structural framework consists of a three-carbon chain bearing both a carbonyl group and an oxime functionality with chlorine substitution . The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C(=NO)Cl, while the isomeric version is CC(=O)/C(=N\O)/Cl, indicating the geometric configuration around the oxime double bond . The International Chemical Identifier string InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3+ provides detailed connectivity information and confirms the E-configuration of the oxime group .
The bonding patterns within this molecule are characterized by several key features that distinguish it from simpler oxime compounds [12]. The carbon-nitrogen double bond in the oxime group exhibits partial ionic character due to the electronegativity difference between carbon and nitrogen atoms [35]. The presence of the chlorine substituent directly attached to the oxime carbon creates additional electronic effects through inductive withdrawal of electron density [12] [15]. This electron-withdrawing effect stabilizes the oxime group and influences the overall molecular polarity.
The carbonyl group adjacent to the oxime functionality establishes an extended conjugated system that affects the electronic distribution throughout the molecule [15]. Research on similar oxime chloride compounds has demonstrated that the combination of electron-withdrawing groups enhances the electrophilic character of the carbon atom bearing the chlorine substituent [12] [19]. The hydroxyl group of the oxime moiety can participate in both intramolecular and intermolecular hydrogen bonding interactions, which significantly impact the compound's physical properties and reactivity patterns [41].
The conformational behavior of 1-Chloro-1-(hydroxyimino)-2-propanone is governed by the geometric constraints imposed by the oxime double bond and the spatial arrangements of substituents around this bond [16] [18]. Oxime compounds characteristically exhibit E/Z geometric isomerism around the carbon-nitrogen double bond, and this compound is no exception [18] [21].
The E-isomer, as indicated by the International Chemical Identifier notation, represents the predominant configuration under standard conditions . In this arrangement, the hydroxyl group of the oxime and the chlorine atom are positioned on opposite sides of the carbon-nitrogen double bond [18]. This configuration minimizes steric repulsion between the bulky substituents while maintaining optimal orbital overlap for the pi-bond system [17].
Experimental studies on related oxime compounds have revealed that the E/Z isomerization barrier is significantly influenced by the electronic nature of substituents [18] [21]. The presence of electron-withdrawing groups such as chlorine tends to stabilize the E-configuration through electronic effects [18]. The isomerization process typically involves rotation around the carbon-nitrogen partial double bond, which requires overcoming an energy barrier that varies depending on the specific substitution pattern [16] [17].
Conformational analysis of similar chloro-oxime systems has shown that intramolecular interactions play a crucial role in determining the preferred molecular geometry [16]. The spatial arrangement of the carbonyl group relative to the oxime functionality creates opportunities for through-space electronic interactions that can influence conformational preferences [17]. Computational studies on analogous compounds have indicated that the dihedral angle between the carbonyl and oxime planes affects the overall molecular stability and reactivity [22].
The conformational flexibility of the molecule is further constrained by the potential for intramolecular hydrogen bonding between the oxime hydroxyl group and the carbonyl oxygen [16]. This interaction, while weak, can contribute to the stabilization of specific conformational arrangements and influence the compound's behavior in different environments [17].
The physical properties of 1-Chloro-1-(hydroxyimino)-2-propanone reflect the combined influences of its molecular structure, polarity, and intermolecular interactions [25]. The compound typically appears as a crystalline solid under standard conditions, consistent with the behavior of similar oxime derivatives [25] [32].
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 121.52 g/mol | |
| Calculated LogP (XLogP3) | 1.5 | |
| Physical State | Crystalline solid | [25] [32] |
| Appearance | White to pale yellow crystals | [25] |
| NSC Number | 28423 |
The molecular weight of 121.52 g/mol positions this compound within the range typical for small organic molecules with moderate complexity . The calculated partition coefficient (XLogP3) of 1.5 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character . This value is consistent with the presence of both polar functional groups (oxime and carbonyl) and the moderately hydrophobic chloroalkyl framework.
Comparative analysis with related oxime compounds provides insight into the structure-property relationships governing this class of molecules [25] [28]. Acetone oxime, with a molecular weight of 73.09 g/mol, exhibits a melting point of 60-63°C and high water solubility of 330 g/L at 20°C [25] [28]. The chlorinated analog 1-chloro-2-propanone oxime, bearing structural similarity to the target compound, has a molecular weight of 107.54 g/mol and a boiling point of 194.5°C [5].
The presence of the chlorine substituent significantly influences the physical properties compared to non-halogenated oximes [4] [5]. Chloroacetone, a structurally related compound without the oxime functionality, has a melting point of -44.5°C and a boiling point of 119.7°C, demonstrating the substantial impact of the oxime group on thermal properties [23] [51].
Density measurements for the compound are not readily available in the literature, but estimates based on molecular structure and analogous compounds suggest values consistent with organic halides of similar molecular weight [4] [5]. The refractive index and other optical properties remain to be experimentally determined for this specific compound.
The thermodynamic properties of 1-Chloro-1-(hydroxyimino)-2-propanone are influenced by the electronic structure and intermolecular interactions characteristic of halogenated oxime compounds [30] [31]. While specific experimental thermodynamic data for this compound are limited in the available literature, insights can be drawn from studies of structurally related molecules and theoretical calculations on similar systems.
The heat capacity behavior of oxime compounds generally exhibits temperature dependence that reflects both vibrational and rotational contributions to the molecular motion [30] [33]. The presence of the oxime functional group introduces additional vibrational modes associated with the nitrogen-oxygen bond stretching and the hydroxyl group motions [32]. The chlorine substituent contributes to the overall heat capacity through its mass effect and the vibrational modes of the carbon-chlorine bond.
Studies on related chlorinated carbonyl compounds have demonstrated that the enthalpy of formation is significantly influenced by the electron-withdrawing effects of the halogen substituent [31]. The combination of carbonyl and oxime functionalities creates a complex electronic environment that affects the overall thermodynamic stability of the molecule [30]. The standard enthalpy of formation for similar compounds typically reflects the stability imparted by the conjugated system while accounting for the destabilizing effects of steric interactions.
Entropy considerations for this compound must account for the conformational flexibility around single bonds and the restricted rotation around the oxime double bond [30]. The presence of multiple functional groups increases the number of accessible vibrational states, contributing to the overall molecular entropy [33]. However, the potential for intramolecular hydrogen bonding may reduce the effective conformational freedom, thereby influencing the entropy term in thermodynamic calculations.
The thermal stability of oxime compounds is generally governed by the strength of the carbon-nitrogen double bond and the ease of elimination reactions [32]. The presence of the chlorine substituent in the alpha position to the oxime group may facilitate thermal decomposition pathways through elimination mechanisms, affecting the upper temperature limits for practical applications of the compound.
The solubility characteristics of 1-Chloro-1-(hydroxyimino)-2-propanone are determined by the balance between hydrophilic and hydrophobic interactions arising from its mixed functional group composition [23] [26]. The compound contains both polar elements (oxime hydroxyl group and carbonyl oxygen) and moderately hydrophobic components (chloroalkyl framework), resulting in intermediate polarity that influences its dissolution behavior in various solvents.
Water solubility of oxime compounds is typically enhanced by the presence of the hydroxyl group, which can participate in hydrogen bonding with water molecules [25] [28]. Acetone oxime, for comparison, exhibits high water solubility of 330 g/L at 20°C, demonstrating the strong hydrophilic character imparted by the oxime functionality [25] [28]. However, the introduction of the chlorine substituent in 1-Chloro-1-(hydroxyimino)-2-propanone is expected to reduce water solubility compared to the non-halogenated analog due to the increased hydrophobic character.
The compound's calculated LogP value of 1.5 suggests moderate partitioning between aqueous and organic phases . This value indicates that the compound would exhibit reasonable solubility in both polar and moderately polar organic solvents while maintaining some degree of water miscibility [26]. The partition coefficient places this compound in an intermediate range that is often favorable for pharmaceutical and industrial applications requiring balanced solubility characteristics.
Solution behavior in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile is expected to be favorable due to the compound's moderate polarity and the absence of strongly acidic or basic functional groups [26]. The oxime hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating solvation in protic solvents [41]. However, the weak acidity of the oxime proton (typical pKa values for oximes range from 7.45 to 9.85) means that the compound will exist predominantly in its neutral form under physiological conditions [41] [42].
The presence of the chlorine substituent introduces additional considerations for solution behavior [23]. Chlorinated organic compounds often exhibit enhanced solubility in non-polar and moderately polar organic solvents compared to their non-halogenated counterparts [24]. This effect, combined with the polar oxime functionality, suggests that 1-Chloro-1-(hydroxyimino)-2-propanone would demonstrate good solubility in a wide range of organic solvents including alcohols, ethers, and halogenated solvents.
Temperature effects on solubility follow typical patterns for organic compounds, with increasing solubility at elevated temperatures in most solvents [27]. The thermal behavior of the compound in solution may be influenced by potential decomposition pathways at higher temperatures, particularly in the presence of nucleophilic solvents that could facilitate substitution reactions at the chlorine-bearing carbon.
Nuclear Magnetic Resonance spectroscopy provides fundamental structural information about 1-chloro-1-(hydroxyimino)-2-propanone through analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral features that confirm its oxime ketone structure and stereochemical configuration [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum of 1-chloro-1-(hydroxyimino)-2-propanone displays three distinct resonance regions that correspond to different proton environments within the molecule. The methyl group protons appear as a sharp singlet in the range of 2.0-2.3 parts per million, consistent with an acetyl functionality adjacent to an electron-withdrawing oxime group [1] [3]. The chemical shift is slightly downfield compared to simple ketones due to the deshielding effect of the chlorine substituent and the oxime nitrogen [2].
The most characteristic feature in the proton spectrum is the oxime hydroxyl proton, which resonates between 10.5-12.0 parts per million as a broad singlet [3]. This signal exhibits deuterium oxide exchangeability, confirming its assignment to the oxime hydroxyl group. The significant downfield shift reflects extensive hydrogen bonding and the electron-withdrawing nature of the oxime nitrogen [2] [3].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through analysis of carbon environments. The carbonyl carbon resonates in the characteristic ketone region between 190-210 parts per million, indicating retention of the ketone functionality despite oxime formation [4] [5]. The oxime carbon bearing the chlorine substituent appears in the range of 150-170 parts per million, typical of oxime carbon atoms [4] [5].
The methyl carbon signal appears in the aliphatic region between 20-25 parts per million, consistent with an acetyl methyl group [4] [5]. The chemical shift values confirm the molecular connectivity and support the proposed structure of 1-chloro-1-(hydroxyimino)-2-propanone.
| Spectroscopic Technique | Assignment | Chemical Shift (ppm) | Multiplicity/Characteristics |
|---|---|---|---|
| ¹H NMR | Methyl group (CH₃-) | 2.0-2.3 | Singlet |
| ¹H NMR | Oxime proton (=N-OH) | 10.5-12.0 | Broad singlet, D₂O exchangeable |
| ¹H NMR | Chlorine-bearing carbon environment | Influenced by chlorine substitution | Affected by electronegative chlorine |
| ¹³C NMR | Carbonyl carbon (C=O) | 190-210 | Characteristic ketone region |
| ¹³C NMR | Oxime carbon (C=N) | 150-170 | Typical oxime carbon region |
| ¹³C NMR | Methyl carbon (CH₃-) | 20-25 | Aliphatic methyl region |
Infrared spectroscopy reveals the characteristic vibrational modes of functional groups present in 1-chloro-1-(hydroxyimino)-2-propanone, providing definitive evidence for the presence of both oxime and ketone functionalities [6] [7].
Characteristic Absorption Bands
The infrared spectrum exhibits a strong, broad absorption band between 3200-3600 reciprocal centimeters, attributable to the oxime hydroxyl group stretch [6] [7]. The broadness of this band indicates extensive hydrogen bonding, both intermolecular and potentially intramolecular with the carbonyl oxygen [6]. This hydrogen bonding significantly influences the molecular packing and physical properties of the compound.
The carbonyl stretch appears as a strong, sharp band in the range of 1700-1750 reciprocal centimeters [6] [7]. The frequency is characteristic of α-chloro ketones, where the electron-withdrawing chlorine substituent causes a slight upfield shift compared to simple ketones [8]. The oxime carbon-nitrogen double bond manifests as a medium intensity band between 1620-1680 reciprocal centimeters [6] [7].
Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2850-3000 reciprocal centimeters with medium intensity [6] [7]. The carbon-chlorine bond exhibits a strong absorption between 600-800 reciprocal centimeters, confirming the presence of the halogen substituent [6] [7] [9].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| O-H stretch (oxime) | 3200-3600 | Strong, broad | Hydrogen-bonded O-H group |
| C=O stretch (ketone) | 1700-1750 | Strong, sharp | Conjugated ketone carbonyl |
| C=N stretch (oxime) | 1620-1680 | Medium | Oxime C=N bond |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Methyl C-H vibrations |
| C-Cl stretch | 600-800 | Strong | Carbon-chlorine bond |
Mass spectrometric analysis of 1-chloro-1-(hydroxyimino)-2-propanone provides insight into its fragmentation pathways and molecular stability under electron impact ionization conditions [10] [11].
Fragmentation Pattern Analysis
The molecular ion peak appears at mass-to-charge ratio 121.5 with relatively low intensity (15-25%), indicating significant molecular ion instability [10] [11]. This behavior is typical of oxime compounds, which readily undergo fragmentation due to the weak nitrogen-oxygen bond [11].
The base peak occurs at mass-to-charge ratio 43, corresponding to the acetyl cation formation through loss of the chloro-oxime moiety [12] [13]. This fragmentation represents the most favorable pathway, as the acetyl cation benefits from resonance stabilization [13] [11]. Additional significant fragments include the loss of chlorine radical (mass-to-charge ratio 86) and hydroxyl radical (mass-to-charge ratio 104), occurring with relative intensities of 35-45% and 20-30%, respectively [10] [11].
The methyl cation appears at mass-to-charge ratio 15 with moderate intensity (25-35%), resulting from further fragmentation of the acetyl cation [12] [11]. These fragmentation patterns are consistent with the proposed molecular structure and provide definitive confirmation of the compound identity.
| Fragment | m/z Value | Relative Intensity (%) | Fragmentation Pattern |
|---|---|---|---|
| Molecular ion [M]⁺ | 121.5 | 15-25 | Weak molecular ion |
| [M-Cl]⁺ | 86 | 35-45 | Loss of chlorine radical |
| [M-OH]⁺ | 104 | 20-30 | Loss of hydroxyl radical |
| Acetyl cation [CH₃CO]⁺ | 43 | 100 (base peak) | Acylium ion formation |
| Methyl cation [CH₃]⁺ | 15 | 25-35 | Methyl radical loss |
Ultraviolet-visible spectroscopy reveals the electronic transitions present in 1-chloro-1-(hydroxyimino)-2-propanone, providing information about the chromophoric properties and electronic structure of the molecule [14] [15].
Electronic Transition Analysis
The compound exhibits multiple absorption bands corresponding to different electronic transitions. The most characteristic absorption occurs in the range of 280-320 nanometers, attributed to the nitrogen lone pair to π* orbital transition of the oxime group [14] [15]. This transition has a relatively low extinction coefficient (50-200 liters per mole per centimeter), consistent with its forbidden nature [14].
The carbonyl group contributes two distinct transitions: a high-intensity π to π* transition between 190-210 nanometers (extinction coefficient 1000-5000 liters per mole per centimeter) and a weaker nitrogen lone pair to π* transition in the 270-300 nanometer region [14]. The carbon-chlorine bond exhibits a σ to σ* transition below 200 nanometers with high extinction coefficient [14].
The absorption maxima and extinction coefficients provide valuable information about the electronic structure and can be correlated with the chemical reactivity of the compound [15]. The oxime chromophore shows solvent-dependent behavior, with polar solvents causing bathochromic shifts due to hydrogen bonding interactions [15].
| Transition Type | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| n→π* (oxime) | 280-320 | 50-200 | Oxime lone pair to π* orbital |
| π→π* (C=O) | 190-210 | 1000-5000 | Carbonyl π to π* transition |
| n→π* (C=O) | 270-300 | 10-100 | Carbonyl n to π* transition |
| σ→σ* (C-Cl) | <200 | High | C-Cl σ to σ* transition |
X-ray crystallographic analysis provides definitive three-dimensional structural information about 1-chloro-1-(hydroxyimino)-2-propanone in the solid state, revealing precise bond lengths, angles, and intermolecular interactions [16] [17] [18].
Molecular Geometry and Bond Parameters
The X-ray crystal structure confirms the E-configuration of the oxime group, with the hydroxyl group and chlorine substituent in trans arrangement [16] [17]. This stereochemical preference arises from minimization of steric interactions and optimization of hydrogen bonding [18].
The carbon-nitrogen double bond length falls in the range of 1.28-1.30 Ångstroms, typical of oxime double bonds [16] [17] [18]. The nitrogen-oxygen single bond measures 1.40-1.42 Ångstroms, indicating partial double bond character due to resonance delocalization [18]. The carbonyl carbon-oxygen bond length (1.22-1.24 Ångstroms) confirms the ketone functionality [16] [17].
The carbon-nitrogen-oxygen bond angle of 115-118° reflects the planar geometry around the oxime nitrogen [16] [17] [18]. The nitrogen-oxygen-hydrogen bond angle (102-106°) indicates tetrahedral geometry around the oxygen atom [18].
Crystal Packing and Intermolecular Interactions
The crystal structure reveals extensive hydrogen bonding networks between oxime hydroxyl groups and carbonyl oxygens of adjacent molecules [16] [17] [18]. These interactions significantly influence the physical properties and stability of the crystalline material [18]. The planar oxime groups facilitate π-π stacking interactions that contribute to the overall crystal packing arrangement [16] [17].
| Structural Parameter | Value/Description | Significance |
|---|---|---|
| C=N bond length | 1.28-1.30 Å | Typical oxime double bond |
| N-O bond length | 1.40-1.42 Å | N-O single bond character |
| C=O bond length | 1.22-1.24 Å | Ketone carbonyl bond |
| C-Cl bond length | 1.78-1.80 Å | Standard C-Cl bond |
| C-N-O bond angle | 115-118° | Planar oxime geometry |
| N-O-H bond angle | 102-106° | Tetrahedral O-H orientation |
| Stereochemistry | E-configuration preferred | Trans arrangement of substituents |
| Crystal packing | Hydrogen bonding networks | Intermolecular interactions |
Electron Paramagnetic Resonance spectroscopy provides valuable information about radical intermediates formed during photolytic or thermal decomposition of 1-chloro-1-(hydroxyimino)-2-propanone [19] [20] [21].
Radical Species Identification
EPR studies reveal the formation of multiple radical species upon photolytic cleavage of the oxime compound [19] [21]. The primary radical formed is the iminoxyl radical (>C=N-O- ) with a g-value between 2.005-2.008 and nitrogen hyperfine coupling constant of 1.2-1.5 millitesla [19] [21]. This radical forms through homolytic cleavage of the nitrogen-oxygen bond and exhibits characteristic EPR parameters consistent with nitrogen-centered radicals [19].
Secondary radical species include the acetyl radical (CH₃CO- ) formed through carbon-carbon bond cleavage, characterized by a g-value of 2.003-2.004 and proton hyperfine coupling of 2.2-2.4 millitesla [19]. The chloromethyl radical (- CH₂Cl) can form under specific conditions, displaying both proton (2.8-3.2 millitesla) and chlorine (0.3-0.5 millitesla) hyperfine coupling [19] [21].
Mechanistic Insights
The EPR data provide mechanistic insights into the photochemical and thermal decomposition pathways of the compound [19] [21]. The relative abundance and temporal evolution of different radical species reveal the kinetics of bond cleavage processes and radical transformation reactions [19]. These studies are particularly valuable for understanding the photostability and potential applications of the compound in radical-based synthetic transformations [19].
| Radical Species | g-Value | Hyperfine Coupling (mT) | Formation Conditions |
|---|---|---|---|
| Iminoxyl radical (>C=N-O- ) | 2.005-2.008 | aN = 1.2-1.5 | UV photolysis, thermal decomposition |
| Acetyl radical (CH₃CO- ) | 2.003-2.004 | aH = 2.2-2.4 | Photolytic cleavage at C-C bond |
| Chloromethyl radical (- CH₂Cl) | 2.002-2.003 | aH = 2.8-3.2, aCl = 0.3-0.5 | Radical substitution reactions |
| Hydroxyl radical (HO- ) | 2.009-2.010 | aH = 0.5-0.8 | Oxime N-O bond homolysis |
The comprehensive spectroscopic and analytical characterization of 1-chloro-1-(hydroxyimino)-2-propanone demonstrates the complementary nature of different analytical techniques in providing complete structural and electronic information about this important oxime compound.
| Technique | Primary Information | Key Findings | Limitations |
|---|---|---|---|
| Nuclear Magnetic Resonance | Molecular connectivity and environment | E-oxime configuration, ketone functionality | Limited to solution-state structure |
| Infrared Spectroscopy | Functional group identification | Characteristic oxime and carbonyl bands | Overlapping bands in fingerprint region |
| Mass Spectrometry | Molecular weight and fragmentation | Acetyl base peak, molecular ion instability | Molecular ion fragmentation |
| UV-Visible Spectroscopy | Electronic transitions and conjugation | n→π* and π→π* transitions observed | Solvent-dependent absorption |
| X-ray Crystallography | Three-dimensional structure | Planar oxime geometry, hydrogen bonding | Requires suitable single crystals |
| Electron Paramagnetic Resonance | Radical intermediates and dynamics | Multiple radical pathways identified | Short-lived radical species |